molecular formula C7H10ClNO4S B2918449 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride CAS No. 2174002-19-6

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride

Cat. No. B2918449
M. Wt: 239.67
InChI Key: VCECHDDWOXQNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride” is an organic compound with the molecular formula C7H10ClNO4S . It has a molecular weight of 239.68 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H10ClNO4S/c8-14(10,11)4-3-13-7(5-9)1-2-12-6-7/h1-4,6H2 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Versatile Sulfonating Agent for Amines

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride serves as a versatile sulfonating agent, particularly effective for the sulfonation of amines. Research by Sakamoto et al. (2006) introduced a sulfonating agent that easily converts primary and secondary amines into sulfonated forms with excellent yields. This compound, identified for its stability under various conditions, facilitates the synthesis of activated amines, demonstrating its utility in organic synthesis (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Catalytic Transformations

In catalytic transformations, this sulfonyl chloride has been explored for its potential to act in the regioselective chloroacylations and chlorosulfonylations of epoxy alcohols. The study by Tanveer et al. (2015) highlights its application in organic synthesis, where it aids in the direct generation of O-acylated or O-sulfonylated chlorohydrin diols with significant regioselectivity, showcasing the compound's utility in precise chemical modifications (Tanveer, Jarrah, & Taylor, 2015).

Synthesis of Heterocyclic Compounds

The compound also finds applications in the synthesis of heterocyclic compounds, such as in the work by Dmitrieva et al. (2009), where 3-Cyanopyridine-2-sulfonyl chlorides were synthesized through oxidative chlorination. This process demonstrates the chemical's role in creating complex structures that are pivotal in developing pharmacologically active molecules and materials science (Dmitrieva, Dyadyuchenko, Strelkov, & Kaigorodova, 2009).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H312, H314, H332, H335 indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

2-(3-cyanooxolan-3-yl)oxyethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO4S/c8-14(10,11)4-3-13-7(5-9)1-2-12-6-7/h1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCECHDDWOXQNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C#N)OCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride

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